molecular formula C7H8F6O2 B6322433 3,3,4,5,5,5-Hexafluoro-2-pentanol acetate CAS No. 29338-35-0

3,3,4,5,5,5-Hexafluoro-2-pentanol acetate

Cat. No.: B6322433
CAS No.: 29338-35-0
M. Wt: 238.13 g/mol
InChI Key: CBTVHNOBDMIRTL-UHFFFAOYSA-N
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Description

3,3,4,5,5,5-Hexafluoro-2-pentanol acetate is a fluorinated organic compound with the molecular formula C7H8F6O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3,3,4,5,5,5-hexafluoropentan-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O2/c1-3(15-4(2)14)6(9,10)5(8)7(11,12)13/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTVHNOBDMIRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(F)(F)F)F)(F)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,5,5,5-Hexafluoro-2-pentanol acetate typically involves the esterification of 3,3,4,5,5,5-Hexafluoro-2-pentanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,4,5,5,5-Hexafluoro-2-pentanol acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3,3,4,5,5,5-Hexafluoro-2-pentanol and acetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 3,3,4,5,5,5-Hexafluoro-2-pentanol and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,4,5,5,5-Hexafluoro-2-pentanol acetate has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis Studies: Employed in studies involving catalytic reactions due to its unique reactivity.

    Material Science: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

    Biological Research: Investigated for its potential use in biological systems due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,4,5,5,5-Hexafluoro-2-pentanol acetate involves its interaction with various molecular targets. The fluorinated groups in the compound can influence its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol
  • 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
  • 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentyl methacrylate

Uniqueness

3,3,4,5,5,5-Hexafluoro-2-pentanol acetate is unique due to its specific ester functional group and the presence of multiple fluorine atoms, which impart distinct chemical properties such as high stability, low reactivity under certain conditions, and unique interactions with other molecules .

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